N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 403.11029598 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of various heterocycles to improve metabolic stability. This includes studies on compounds with similarities to the queried compound, aiming to reduce metabolic deacetylation and enhance in vitro potency and in vivo efficacy (Stec et al., 2011).
Insecticidal and Antimicrobial Applications
The synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, have been reported. These studies involve the creation of diverse heterocyclic compounds that demonstrate significant insecticidal properties (Fadda et al., 2017). Additionally, novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in addressing microbial resistance (Fahim & Ismael, 2019).
Anticancer Research
The development of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been investigated for potential antitumor activity. Such research underscores the interest in thiadiazolyl derivatives for cancer therapy, where certain compounds have demonstrated considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Novel Synthesis Methods
Advancements in synthesis methods have been explored, such as the preparation of compartmental ligands derived from acetazolamide for potential application in creating mononuclear cobalt(III) complexes. These studies focus on the innovative synthesis approaches that can be applied to thiadiazolyl derivatives for various applications (Crane et al., 2004).
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-18(22-21-24-23-19(29-21)13-15-7-3-1-4-8-15)14-26-20(28)12-11-17(25-26)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHDOYMIZENIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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